molecular formula C10H16OS B7940996 3-(5-Methyl-2-thienyl)-3-pentanol CAS No. 1443355-54-1

3-(5-Methyl-2-thienyl)-3-pentanol

Cat. No.: B7940996
CAS No.: 1443355-54-1
M. Wt: 184.30 g/mol
InChI Key: ZMGHNHKUNQNOGU-UHFFFAOYSA-N
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Description

3-(5-Methyl-2-thienyl)-3-pentanol is an organic compound that belongs to the class of thienyl alcohols It features a thienyl group, which is a sulfur-containing heterocycle, attached to a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methyl-2-thienyl)-3-pentanol typically involves the reaction of 5-methyl-2-thiophenecarboxaldehyde with a suitable Grignard reagent, followed by hydrolysis. The reaction conditions often include:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-2-thienyl)-3-pentanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br₂) or nitrating agents like nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄).

Major Products Formed

Scientific Research Applications

3-(5-Methyl-2-thienyl)-3-pentanol has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(5-Methyl-2-thienyl)-3-pentanol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of key enzymes involved in microbial metabolism . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Methyl-2-thienyl)propanol
  • 3-(5-Methyl-2-thienyl)butanol
  • 3-(5-Methyl-2-thienyl)hexanol

Uniqueness

3-(5-Methyl-2-thienyl)-3-pentanol is unique due to its specific structural features, such as the length of the pentanol chain and the position of the thienyl group.

Properties

IUPAC Name

3-(5-methylthiophen-2-yl)pentan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16OS/c1-4-10(11,5-2)9-7-6-8(3)12-9/h6-7,11H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGHNHKUNQNOGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=CC=C(S1)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801268728
Record name 2-Thiophenemethanol, α,α-diethyl-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801268728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443355-54-1
Record name 2-Thiophenemethanol, α,α-diethyl-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443355-54-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thiophenemethanol, α,α-diethyl-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801268728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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